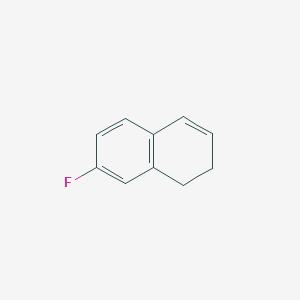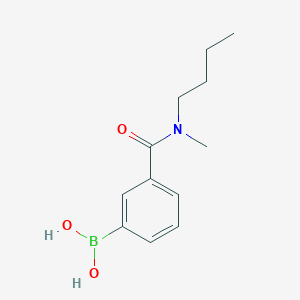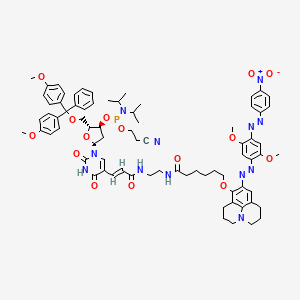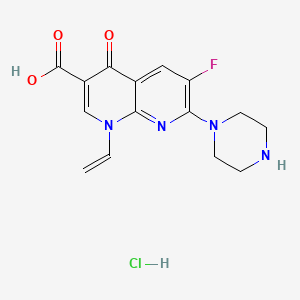![molecular formula C13H16ClN3O2 B13407272 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone is a complex organic compound that features a piperazine ring substituted with an amino-chloro-benzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the amino-chloro-benzoyl precursor. One common method involves the acylation of piperazine with 2-amino-5-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反应分析
Types of Reactions
1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学研究应用
1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Amino-5-chlorobenzophenone: A related compound used in the synthesis of benzodiazepines.
4-Chloro-2-benzoylaniline: Another similar compound with applications in medicinal chemistry.
Uniqueness
1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone is unique due to its specific substitution pattern and the presence of both an amino group and a piperazine ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
属性
分子式 |
C13H16ClN3O2 |
|---|---|
分子量 |
281.74 g/mol |
IUPAC 名称 |
1-[4-(2-amino-5-chlorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16ClN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3 |
InChI 键 |
FJMPKXKYSVMJID-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)






![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)


![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
